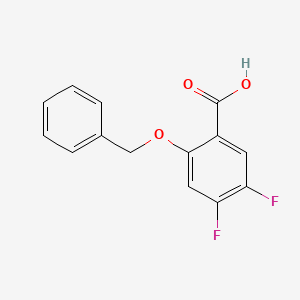

2-(Benzyloxy)-4,5-difluorobenzoic acid

Description

Properties

IUPAC Name |

4,5-difluoro-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3/c15-11-6-10(14(17)18)13(7-12(11)16)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTHYGNLPLHZTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2C(=O)O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Benzyloxy 4,5 Difluorobenzoic Acid

Retrosynthetic Dissection and Strategic Planning

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inyoutube.comyoutube.comamazonaws.com For 2-(Benzyloxy)-4,5-difluorobenzoic acid, a logical retrosynthetic approach would involve a few key disconnections.

The primary disconnection would be the ether linkage of the benzyloxy group. This C-O bond can be retrosynthetically cleaved to reveal two key precursors: 2-hydroxy-4,5-difluorobenzoic acid and a benzyl (B1604629) halide (e.g., benzyl bromide). This disconnection is based on the well-established Williamson ether synthesis.

A further disconnection of the 2-hydroxy-4,5-difluorobenzoic acid intermediate would focus on the carboxylic acid group. This can be envisioned as arising from the oxidation of a corresponding aldehyde or through the carboxylation of an organometallic species. Alternatively, the difluoro substitution pattern can be a point of disconnection, suggesting a precursor with a different halogen pattern that can be converted to the desired difluoro arrangement via fluorination reactions.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

This strategic plan highlights the key transformations required: the formation of the difluorinated aromatic core, installation of the carboxylic acid functionality, and finally, the protection of the hydroxyl group via benzylation.

Precursor Synthesis and Intermediate Functionalization

The successful synthesis of this compound hinges on the efficient preparation of its key precursors. A common route begins with a commercially available difluorinated benzene (B151609) derivative.

One practical approach starts from 2,4-difluorobenzoic acid. chemicalbook.com This starting material can undergo regioselective nitration, followed by reduction of the nitro group to an amine. Subsequent diazotization and hydrolysis can introduce a hydroxyl group at the 2-position. semanticscholar.orgchemicalbook.com Another method involves the direct hydroxylation of a difluorobenzoic acid derivative. For instance, 2,4-difluorobenzoic acid can be treated with sodium hydroxide (B78521) in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) to achieve nucleophilic substitution of one of the fluorine atoms with a hydroxyl group. chemicalbook.com

Once 2-hydroxy-4,5-difluorobenzoic acid is obtained, the next critical step is the protection of the phenolic hydroxyl group as a benzyl ether. This is typically achieved through a Williamson ether synthesis, where the hydroxyl group is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl halide.

| Reaction Step | Reagents and Conditions | Typical Yield | Reference |

| Hydroxylation of 2,4-Difluorobenzoic acid | NaOH, DMSO, 130°C | 90% | chemicalbook.com |

| Nitration of 2,4-difluoro-3-chlorobenzoic acid | Conc. HNO₃ | 94% | semanticscholar.org |

| Reduction of Nitro Group | Pd/C, H₂ | 97% | semanticscholar.org |

| Diazotization and Hydrolysis | NaNO₂, H₂SO₄, H₂O | - | semanticscholar.org |

| Benzylation of 2-hydroxy-4,5-difluorobenzoic acid | Benzyl bromide, K₂CO₃, DMF, rt | Good | General Procedure |

Targeted Fluorination Strategies for Aromatic Systems

The introduction of fluorine atoms onto an aromatic ring is a pivotal transformation in the synthesis of the target molecule and related compounds. Several advanced methodologies have been developed for this purpose.

Nucleophilic Aromatic Fluorination Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental method for introducing fluorine. chemrxiv.orgwikipedia.orgnih.govlibretexts.orgnih.gov In this approach, a leaving group on the aromatic ring, such as a nitro group or a halogen, is displaced by a nucleophilic fluoride (B91410) source. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). chemrxiv.orgwikipedia.org For the synthesis of difluorinated benzoic acids, a precursor with other halogens (e.g., chlorine or bromine) can be subjected to halogen exchange (Halex) reaction using a fluoride salt like potassium fluoride.

Electrophilic Fluorination Mechanisms

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a source of "electrophilic fluorine" (F⁺). wikipedia.orgyoutube.com Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed. The mechanism is thought to proceed via an initial attack of the aromatic π-system on the electrophilic fluorine atom, leading to a sigma complex which then loses a proton to restore aromaticity. researchgate.net While direct electrophilic fluorination of benzoic acids can be challenging due to the deactivating nature of the carboxyl group, this method is effective for activated precursors. youtube.com

Radical Fluorination Pathways

Radical fluorination offers a complementary approach to ionic methods. wikipedia.org These reactions involve the generation of an aryl radical, which then reacts with a fluorine source. cdnsciencepub.com One notable method is the decarboxylative fluorination of aromatic carboxylic acids. acs.org In this process, the carboxylic acid is converted into a reactive intermediate that can undergo single-electron transfer (SET) to form an aryl radical, which is then trapped by a fluorine atom donor. acs.orgnih.govyork.ac.uk

Transition-Metal Catalyzed Fluorination Methods

Transition-metal catalysis has emerged as a powerful tool for C-F bond formation. acsgcipr.org Palladium-catalyzed fluorination of aryl halides or triflates is a prominent example. acsgcipr.orgacs.org The catalytic cycle typically involves oxidative addition of the aryl precursor to a low-valent palladium complex, followed by fluoride transfer from a fluoride source and subsequent reductive elimination to form the aryl fluoride. acsgcipr.orgacs.org The choice of ligands is crucial for the efficiency of the reductive elimination step. acsgcipr.org

| Fluorination Strategy | Key Features | Common Reagents | Mechanistic Hallmark |

| Nucleophilic Aromatic Fluorination | Requires electron-withdrawing groups; proceeds via Meisenheimer complex. | KF, CsF | Addition-Elimination |

| Electrophilic Fluorination | Suitable for electron-rich aromatics. | NFSI, Selectfluor® | Electrophilic Aromatic Substitution |

| Radical Fluorination | Involves aryl radical intermediates. | AgF, Photoredox catalysts | Single-Electron Transfer, Decarboxylation |

| Transition-Metal Catalyzed Fluorination | Broad substrate scope; often milder conditions. | Pd catalysts, Cu catalysts | Oxidative Addition/Reductive Elimination |

Regioselective Introduction of the Benzyloxy Moiety

The foremost challenge in the synthesis of this compound is the regioselective installation of the benzyloxy group at the C2 position of a difluorinated aromatic ring. The starting material of choice is often a derivative of 2,4,5-trifluorobenzoic acid or 4,5-difluorosalicylic acid (2-hydroxy-4,5-difluorobenzoic acid). The classical Williamson ether synthesis is the most probable and adaptable method for this transformation. acs.orgnih.govgoogle.com

This reaction involves the deprotonation of a hydroxyl group to form a more nucleophilic phenoxide, which then undergoes an S(_N)2 reaction with an electrophilic benzyl halide, typically benzyl bromide or benzyl chloride. acs.org The regioselectivity is dictated by the starting material; beginning with 4,5-difluorosalicylic acid inherently places the incoming benzyloxy group at the desired C2 position.

A typical procedure would involve dissolving 2-hydroxy-4,5-difluorobenzoic acid in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). google.comacs.org A suitable base is then added to deprotonate the phenolic hydroxyl group. Common bases for this purpose include potassium carbonate (K(_2)CO(_3)), sodium hydride (NaH), or potassium tert-butoxide. The choice of base is critical; a moderately strong base like K(_2)CO(_3) is often preferred as it can selectively deprotonate the more acidic phenolic proton over the carboxylic acid proton, especially if the reaction temperature is carefully controlled. Following deprotonation, benzyl bromide is added to the reaction mixture, which is then heated to facilitate the nucleophilic substitution.

Table 1: Representative Conditions for Williamson Ether Synthesis

| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4,5-Difluorosalicylic Acid | K₂CO₃ | DMF | 80-100 | Estimated >90 | Analogous reactions mdpi.com |

| 4,5-Difluorosalicylic Acid | NaH | THF | 60-80 | Estimated >95 | General Williamson google.com |

| Phenols | Solid K₂CO₃ | Solvent-free | Room Temp | High | Solvent-free method chemscene.com |

The regioselectivity of this step is intrinsically controlled by the precursor. If starting from 2,4,5-trifluorobenzoic acid, the challenge lies in selectively substituting the fluorine at C2. This is significantly more difficult due to the similar reactivity of the fluorine atoms. Therefore, the route via 4,5-difluorosalicylic acid is synthetically more viable.

Optimization of Carboxylic Acid Functional Group Installation

An alternative synthetic route involves introducing the carboxylic acid group after the benzyloxy moiety is in place. This approach would typically start with 1,2-difluoro-4-nitrobenzene, which can be converted to 1-(benzyloxy)-3,4-difluorobenzene. The final step is the introduction of the carboxylic acid group at the C2 position.

The most common method for this transformation is through organometallic intermediates, such as Grignard or organolithium reagents, followed by carboxylation with carbon dioxide (CO(_2)). rsc.orgnih.gov

Directed ortho-metalation (DoM) is a powerful strategy. In this approach, the benzyloxy group can direct the metalation (lithiation) to the ortho position (C2). Treatment of 1-(benzyloxy)-3,4-difluorobenzene with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium, in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) would generate the 2-lithio species. This intermediate is then quenched with solid carbon dioxide (dry ice) or a stream of CO(_2) gas, followed by an acidic workup to yield the desired this compound.

Optimization of this step involves careful control of the temperature to prevent side reactions and the choice of the organolithium reagent to ensure efficient and regioselective deprotonation.

Table 2: Conditions for Carboxylation via Organometallic Intermediates

| Precursor | Reagent | Solvent | Temperature (°C) | Carboxylating Agent | Reference |

|---|---|---|---|---|---|

| 1-(Benzyloxy)-3,4-difluorobenzene | n-BuLi | THF | -78 | CO₂ (solid) | Analogous reactions rsc.org |

| 1,4-Dibromo-2,5-difluorobenzene | n-BuLi | Diethyl ether/hexane (B92381) | -78 | CO₂ (solid) | rsc.org |

| Grignard Reagents | - | - | - | Liquid CO₂ | nih.gov |

Stereochemical Control and Diastereoselective Synthesis (if applicable to derivatives)

The parent molecule, this compound, is achiral. However, stereochemical control becomes crucial in the synthesis of its chiral derivatives, which may have applications in pharmaceuticals or materials science. For instance, if a chiral substituent were introduced onto the benzyl group or if the benzoic acid were used to form an amide with a chiral amine, diastereomers could be formed.

One relevant example from the literature describes the enantioselective synthesis of (2S)-2-benzyloxymethyl-3-phenylpropionic acid derivatives. mdpi.com This synthesis utilizes a chiral auxiliary, (4R)-4-benzyl-2-oxazolidinone, to direct the stereoselective alkylation of a phenylpropionamide. mdpi.com A similar strategy could be envisioned for derivatives of this compound. For example, the acid could be coupled with a chiral auxiliary, and subsequent functionalization at a different position on the aromatic ring or benzyl group could proceed with diastereoselectivity.

Another approach involves the asymmetric synthesis of chiral 3-benzyloxy-quinazolinones, where a chiral vanadyl methoxide (B1231860) complex was used to catalyze a radical cross-coupling reaction, achieving moderate to good enantiomeric excesses. nih.govsemanticscholar.orgnih.gov This highlights the potential for transition metal-catalyzed asymmetric transformations to create chiral derivatives.

Catalytic Systems and Reagents in Synthesis

Modern synthetic chemistry increasingly relies on catalytic systems to improve efficiency, selectivity, and sustainability.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is particularly well-suited for the Williamson ether synthesis step, especially on an industrial scale. researchgate.net PTC facilitates the transfer of the phenoxide anion from an aqueous or solid phase into an organic phase where the benzyl halide is dissolved. This is achieved using a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or a crown ether. researchgate.net

The use of PTC offers several advantages:

Milder reaction conditions.

The use of less expensive and less hazardous inorganic bases like sodium hydroxide or potassium carbonate. researchgate.net

Avoidance of anhydrous solvents, which can be costly and difficult to handle.

In a typical PTC setup for the synthesis of this compound, 4,5-difluorosalicylic acid would be dissolved in an aqueous solution of a base. The benzyl chloride or bromide would be in an immiscible organic solvent (e.g., toluene), and a catalytic amount of TBAB would be added. The mixture is then stirred vigorously to ensure efficient phase transfer and reaction.

Organocatalytic Enhancements

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for various transformations. While specific examples for the synthesis of this compound are not prominent, related reactions have been enhanced by organocatalysts.

For the benzylation step, organocatalytic methods for the benzylation of allylic C-H bonds using visible light and a dithiophosphoric acid catalyst have been reported. nih.govsibran.ru While not a direct etherification, this demonstrates the potential of organocatalysis in forming C-O bonds under mild conditions. More relevantly, fluorinated organocatalysts have been developed for enantioselective reactions, such as the epoxidation of enals, where the fluorine atoms help to pre-organize the catalyst's structure for better stereocontrol. nih.gov This principle could be applied to the design of organocatalysts for the synthesis of chiral derivatives of the target molecule.

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, several aspects can be optimized for sustainability.

Solvent Choice : Traditional Williamson ether synthesis often uses polar aprotic solvents like DMF, which are effective but have toxicity concerns. Green chemistry encourages the use of more benign solvents. Water is an ideal green solvent, and its use is facilitated by phase-transfer catalysis. acs.org Solvent-free conditions, where the reaction is run with a solid base, have also been shown to be highly efficient for the etherification of phenols. chemscene.com

Atom Economy : Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. The Williamson ether synthesis has a moderate atom economy, as it produces a salt byproduct (e.g., KBr).

C(_7)H(_4)F(_2)O(_3) + C(_7)H(_7)Br + K(_2)CO(_3) → C(_14)H(_10)F(_2)O(_3) + KHCO(_3) + KBr The carboxylation of a pre-formed organometallic reagent with CO(_2) generally has a better atom economy.

Catalyst Recyclability : The use of heterogeneous catalysts or catalysts that can be easily recovered and reused is a key green chemistry principle. In the context of PTC, catalysts can sometimes be recovered from the reaction mixture. Solid-supported catalysts, such as silica (B1680970) gel-supported triflic acid, have been developed for ether cleavage and could be adapted for ether synthesis, offering easy separation and recycling.

Table 3: Green Chemistry Considerations in Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Improvement |

|---|---|---|

| Alternative Solvents | Use of DMF or THF | Employing water with PTC or solvent-free conditions chemscene.comacs.org |

| Atom Economy | Williamson ether synthesis produces salt waste | Optimizing reactions to maximize yield and minimize byproducts. |

| Catalysis | Stoichiometric base often used | Use of catalytic PTC or recyclable organocatalysts. |

| Energy Efficiency | Reactions often require heating | Microwave-assisted synthesis can reduce reaction times and energy consumption. |

Atom Economy and Process Mass Intensity Evaluations

Green chemistry metrics are essential tools for quantifying the environmental performance of a chemical process. oulu.fi Among the most widely adopted are Atom Economy (AE) and Process Mass Intensity (PMI), which together provide a comprehensive view of a reaction's efficiency from different perspectives. rsc.orgnih.gov

Atom Economy (AE) Introduced by Barry Trost, atom economy calculates the theoretical efficiency of a reaction by determining how many atoms from the reactants are incorporated into the desired final product. mygreenlab.org It provides a fundamental measure of how well a reaction pathway avoids the generation of byproducts.

A plausible and common route to synthesizing this compound is via the Williamson ether synthesis. organic-chemistry.orgyoutube.com This reaction involves the deprotonation of the hydroxyl group of 4,5-difluorosalicylic acid with a base, followed by nucleophilic substitution with a benzyl halide, such as benzyl bromide.

The balanced chemical equation using sodium hydride as the base is: C₇H₄F₂O₃ + NaH + C₇H₇Br → C₁₄H₁₀F₂O₃ + NaBr + H₂

The theoretical atom economy for this pathway is calculated as follows:

AE = (Mass of desired product) / (Total mass of all reactants) x 100 AE = (264.22 g/mol) / (174.10 g/mol + 24.00 g/mol + 171.04 g/mol) x 100 = 69.7%

This value indicates that, even under ideal conditions with 100% yield, over 30% of the reactant mass is converted into byproducts (sodium bromide and hydrogen gas).

Process Mass Intensity (PMI) While atom economy is a theoretical measure, Process Mass Intensity (PMI) is a practical metric that evaluates the total mass used in a process to produce a specific mass of product. nih.gov It accounts for all materials, including reactants, solvents, reagents, and process water. The pharmaceutical industry, in particular, has adopted PMI to benchmark and improve the sustainability of manufacturing processes. nih.gov An ideal PMI is 1, meaning no waste is generated.

Lowering the PMI involves optimizing reaction conditions, reducing the use of solvents, and minimizing the excess of reagents. The following table provides a hypothetical comparison between a standard laboratory protocol and a green-optimized industrial process for the synthesis of 1 kg of this compound.

| Material Input | Standard Lab Protocol (kg) | Optimized Industrial Protocol (kg) | Role |

|---|---|---|---|

| 4,5-Difluorosalicylic acid | 0.79 | 0.68 | Reactant |

| Benzyl bromide | 0.81 | 0.66 | Reactant |

| Sodium hydride (60% dispersion) | 0.18 | 0.15 | Reagent |

| Tetrahydrofuran (THF) | 15.0 | 5.0 | Reaction Solvent |

| Ethyl acetate (B1210297) | 10.0 | 4.0 | Extraction Solvent |

| Water | 8.0 | 3.0 | Workup/Wash |

| Hydrochloric acid (1M) | 2.0 | 1.0 | Workup (Neutralization) |

| Brine | 2.0 | 1.0 | Workup/Wash |

| Total Mass In | 38.78 | 15.49 | - |

| Product Mass Out | 1.0 | 1.0 | - |

| Process Mass Intensity (PMI) | 38.78 | 15.49 | - |

This table is based on hypothetical data for illustrative purposes.

Solvent Minimization and Alternative Reaction Media (e.g., Mechanochemistry, Ionic Liquids)

Solvents constitute the largest proportion of mass in typical batch chemical processes and are a primary driver of high PMI values. cetjournal.it Consequently, strategies for solvent minimization and replacement are central to developing advanced synthetic methods.

Solvent Minimization: The most direct approach is the optimization of existing processes to use less solvent, which can be achieved by running reactions at higher concentrations. This not only reduces waste but also decreases energy costs associated with heating, cooling, and distillation. Furthermore, switching from hazardous solvents to more benign alternatives (e.g., replacing chlorinated solvents with esters or alcohols) is a key objective.

Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100 °C, often referred to as "designer solvents" because their properties can be finely tuned by modifying the cation and anion structure. nih.gov Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds make them attractive alternatives to volatile organic compounds (VOCs). nih.gov In the context of synthesizing this compound, an appropriately designed IL could serve as the reaction medium, potentially enhancing reaction rates and simplifying product separation, allowing for solvent recycling.

Mechanochemistry: Mechanochemistry involves conducting chemical reactions in the absence of solvents by applying mechanical energy (e.g., grinding or milling). This technique can induce reactions between solid-state reactants, offering a truly solvent-free synthetic route. While its application to the specific synthesis of this compound is not documented in public literature, it represents a frontier in green chemistry with the potential to dramatically reduce PMI and eliminate solvent-related waste streams.

Energy Efficiency Considerations

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Temperature | 65 °C (Reflux) | 80 °C |

| Reaction Time | 6 - 8 hours | 15 - 20 minutes |

| Energy Input | High (prolonged heating) | Low (short duration) |

| Process Control | Standard | Precise temperature control |

This table contains illustrative data to compare methodologies.

Scale-Up Considerations and Process Intensification

Translating a laboratory-scale synthesis to industrial production presents numerous challenges, including ensuring consistent product quality, managing reaction exotherms, and handling large quantities of materials safely. Process intensification (PI) has emerged as a transformative approach to address these challenges by redesigning processes to be smaller, safer, and more efficient. pharmafeatures.compharmasalmanac.com

A key technology in process intensification is continuous flow chemistry . Unlike traditional batch reactors, flow reactors operate by continuously pumping reagents through a network of tubes or channels where they mix and react. pharmasalmanac.comntnu.no This approach offers several advantages for the synthesis of intermediates like this compound:

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat exchange, enabling precise temperature control and safe handling of highly exothermic reactions. pharmasalmanac.com

Enhanced Safety: The small internal volume of a flow reactor means that only a minimal amount of hazardous material is present at any given time, significantly reducing the risks associated with thermal runaways or toxic releases. pharmasalmanac.com

Improved Yield and Selectivity: Precise control over reaction parameters such as temperature, pressure, and residence time often leads to higher yields and fewer side products, simplifying downstream purification. pharmasalmanac.com

Seamless Scalability: Increasing production capacity in a flow system often involves running the process for a longer duration or adding parallel reactor lines, rather than redesigning larger and more complex batch vessels. pharmafeatures.com

Chemical Reactivity and Derivatization Pathways of 2 Benzyloxy 4,5 Difluorobenzoic Acid

Transformations at the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for synthetic modifications, enabling the formation of esters, amides, and other derivatives through well-established protocols.

Esterification Reactions and Ester Hydrolysis

Esterification of 2-(Benzyloxy)-4,5-difluorobenzoic acid can be readily achieved through standard methods such as Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis.

The reverse reaction, ester hydrolysis, can be accomplished under basic conditions, for instance, using an aqueous solution of a base like sodium hydroxide (B78521) to regenerate the carboxylate, which is then protonated to yield the carboxylic acid. For benzyl (B1604629) esters specifically, selective cleavage can be achieved using certain Lewis acids. For example, tin(IV) chloride (SnCl4) has been shown to cleave benzyl esters while leaving benzyl ethers and other functional groups intact, offering a strategic advantage in multi-step syntheses. researchgate.net The stability of benzyl esters can be influenced by steric factors; bulky substituents near the reaction center can make both ester formation and hydrolysis more challenging. chemistrysteps.com

Amidation and Peptide Coupling Analogues

The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry and materials science. This transformation is typically mediated by coupling reagents that activate the carboxylic acid, facilitating its reaction with a primary or secondary amine. organic-chemistry.orgncert.nic.in In the context of synthesizing peptide-like structures, a host of powerful reagents developed for peptide synthesis are applicable. atlanchimpharma.com

These reagents convert the carboxylic acid into a highly reactive activated species in situ, such as an OBt or OAt ester, which then rapidly reacts with an amine to form the amide bond with high efficiency and minimal side reactions. researchgate.net Phosphonium-based reagents are often preferred as they can provide cleaner reactions compared to some uronium-based reagents, which may cause unwanted side reactions like guanidinylation of the amine. researchgate.net

Table 1: Common Peptide Coupling Reagents for Amidation

| Reagent Name | Full Name | Activating Group | Notes |

|---|---|---|---|

| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) | HOBt | Widely used, effective for routine synthesis. researchgate.net |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HOAt | Highly reactive, excellent for sterically hindered couplings. researchgate.net |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HOBt | Non-toxic alternative to BOP, suitable for solid-phase synthesis. qub.ac.uk |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | OxymaPure | High coupling efficiency, non-explosive, and reduced allergenic potential. qub.ac.uk |

Reduction to Aldehyde and Alcohol Derivatives

The carboxylic acid group of this compound can be reduced to yield either the corresponding primary alcohol or the aldehyde.

Reduction to Alcohol: A complete reduction to the primary alcohol, (2-(benzyloxy)-4,5-difluorophenyl)methanol, is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent. masterorganicchemistry.comtestbook.comdoubtnut.comquora.comkhanacademy.org LiAlH4 is powerful enough to reduce carboxylic acids, a transformation that weaker reagents like sodium borohydride (B1222165) (NaBH4) cannot accomplish. quora.com Catalytic hydrogenation over certain heterogeneous catalysts, such as Pt/SnO2, can also achieve this transformation under high temperature and pressure. qub.ac.uk

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde, 2-(benzyloxy)-4,5-difluorobenzaldehyde, is more challenging as it requires preventing overreduction to the alcohol. organic-chemistry.org This can be accomplished through multi-step, one-pot procedures. One common strategy is to first convert the carboxylic acid to a more reactive derivative, such as an acyl chloride or an N,N-disubstituted amide (e.g., a Weinreb amide), which can then be reduced to the aldehyde using a milder or sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H). researchgate.net Direct reduction is also possible using modern catalytic systems, such as a nickel catalyst with diphenylsilane (B1312307) as the reductant, which can provide the aldehyde with good chemoselectivity. chemistrysteps.comorganic-chemistry.org

Formation of Anhydrides and Acyl Halides

Acyl Halides: The carboxylic acid can be converted into the more reactive 2-(benzyloxy)-4,5-difluorobenzoyl chloride. This is commonly done using reagents such as thionyl chloride (SOCl2) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.comsigmaaldrich.com Triphosgene is another effective reagent for this transformation, offering advantages as a solid, easily handleable substitute for gaseous phosgene. researchgate.net

Anhydrides: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often facilitated by a strong dehydrating agent. Alternatively, they can be formed by reacting the acyl chloride derivative with the sodium salt of the carboxylic acid.

Modifications and Cleavage of the Benzyloxy Group

The benzyloxy group is a widely used protecting group for phenols due to its general stability and the mild conditions under which it can be removed. lookchem.com

Catalytic Hydrogenolysis and Deprotection Strategies

The most common method for cleaving a benzyl ether is catalytic hydrogenolysis. lookchem.com This reaction involves treating the substrate with hydrogen gas (H2) or a hydrogen transfer source like formic acid in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). atlanchimpharma.comorganic-chemistry.org The reaction proceeds under mild conditions and cleanly yields the deprotected phenol (B47542) (2-hydroxy-4,5-difluorobenzoic acid) and toluene (B28343) as a byproduct. researchgate.net The rate of this debenzylation can be significantly affected by the electronic properties of the aromatic ring and the solvent used, with polar solvents like ethanol (B145695) or THF often accelerating the reaction. atlanchimpharma.comlookchem.com

While catalytic hydrogenolysis is prevalent, other methods exist for benzyl group removal. Strong Lewis acids such as boron trichloride (B1173362) (BCl3) can cleave benzyl ethers, though this method is less common due to its harshness. atlanchimpharma.com Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) provides another alternative, particularly when other functional groups in the molecule are sensitive to reduction.

Selective Oxidation Pathways

The benzyloxy group presents a key site for selective oxidation. The methylene (B1212753) (CH₂) carbon, being in a benzylic position, is activated towards oxidation. libretexts.orgpressbooks.pub This activation stems from the ability of the adjacent aromatic ring to stabilize radical intermediates formed during the reaction. libretexts.orglibretexts.org

Various oxidizing agents can be employed to transform the benzylic ether. For instance, reagents like N-bromosuccinimide (NBS) can be used to achieve controlled oxidation. Depending on the reaction conditions and the stoichiometry of NBS, it is possible to selectively form either the corresponding aromatic aldehyde or, with further oxidation, the methyl ester (in the case of a benzyl methyl ether). nih.govacs.org Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), are known to oxidize benzylic C-H bonds more aggressively. libretexts.orgorganic-chemistry.org When an alkyl group with at least one benzylic hydrogen is attached to an aromatic ring, these potent oxidants can cleave the alkyl chain, converting the benzylic carbon into a carboxylic acid. pressbooks.publibretexts.orgpearson.com While the benzene (B151609) ring itself is generally resistant to these strong oxidants, the benzylic position of the ether in this compound is a potential site for such oxidative cleavage, which would lead to the formation of a phenol derivative after de-benzylation.

Table 1: Representative Oxidizing Agents for Benzylic Positions

| Oxidizing Agent | Typical Product from Benzylic Ether/Alkyl | Reference |

|---|---|---|

| N-Bromosuccinimide (NBS) | Aldehyde or Ester | nih.govacs.org |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | libretexts.orgpressbooks.pubpearson.com |

| Chromium Trioxide (CrO₃) / Jones Reagent | Carboxylic Acid | libretexts.orgorganic-chemistry.org |

| o-Iodoxybenzoic acid (IBX) | Aromatic Carbonyl System | organic-chemistry.org |

Reactivity and Functionalization of the Difluorinated Aromatic Ring

The electronic nature of the difluorinated benzoic acid core dictates its reactivity towards both electrophilic and nucleophilic reagents. The substituents—benzyloxy, fluoro, and carboxyl groups—exert competing electronic effects that influence the outcome of substitution reactions.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.org The feasibility and regiochemistry of such reactions on this compound are determined by the combined directing effects of the existing substituents.

-COOH (Carboxyl group): This is a deactivating group, meaning it makes the ring less reactive towards electrophiles than benzene itself. It is a meta-director. libretexts.orglibretexts.org

-F (Fluoro group): Halogens are a unique class. They are deactivating due to their strong electron-withdrawing inductive effect, but they direct incoming electrophiles to the ortho and para positions due to their electron-donating resonance effect. libretexts.orglibretexts.orgorganicchemistrytutor.com

-OCH₂Ph (Benzyloxy group): This is an activating group because the oxygen atom can donate electron density to the ring via resonance, stabilizing the carbocation intermediate (the sigma complex). organicchemistrytutor.comyoutube.com It is a strong ortho- and para-director.

Table 2: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Reactivity Effect | Directing Effect | Reference |

|---|---|---|---|

| -OCH₂Ph | Activating | Ortho, Para | organicchemistrytutor.comyoutube.com |

| -F | Deactivating | Ortho, Para | libretexts.orglibretexts.org |

| -COOH | Deactivating | Meta | libretexts.orglibretexts.org |

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly functionalized fluoroarenes. wikipedia.orgpressbooks.pub In contrast to SEAr, the SNAr mechanism is facilitated by electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In this compound, the aromatic ring is "activated" for SNAr by the two fluorine atoms and the electron-withdrawing carboxyl group. The fluorine atoms serve as excellent leaving groups in this context. The regioselectivity of the substitution—that is, whether the fluorine at C4 or C5 is replaced—is dictated by the position of the activating group. pressbooks.publibretexts.org Electron-withdrawing groups exert their stabilizing effect most strongly from the ortho and para positions.

The carboxyl group at C1 is para to the fluorine atom at C4 and meta to the fluorine at C5. Consequently, the fluorine at the C4 position is significantly more activated towards nucleophilic attack. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the C4-fluorine to yield 4-substituted derivatives. Studies on similarly substituted compounds, such as 4,5-difluoro-1,2-dinitrobenzene, demonstrate the sequential and regioselective displacement of activated halogens. nih.gov Computational studies on related systems confirm that regioselectivity can often be predicted by calculating the relative stabilities of the isomeric Meisenheimer complex intermediates. researchgate.netdntb.gov.ua

Arynes are highly reactive, neutral intermediates characterized by a formal triple bond within an aromatic ring. wiley-vch.de They are typically generated in situ from aryl halides using strong bases or from precursors like 2-(trimethylsilyl)aryl triflates under milder, fluoride-induced conditions. greyhoundchrom.comtcichemicals.com

To engage in aryne chemistry, a halo-analogue of this compound would be required. For example, a bromo or iodo substituent at either the C3 or C6 position could serve as a precursor. Treatment of such a halo-derivative with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could induce elimination of H-X, generating a highly strained 3,4-difluorobenzyne intermediate.

Once formed, this reactive aryne can be trapped by various reagents. sigmaaldrich.com In the absence of an external trapping agent, it may dimerize. However, its primary utility lies in reactions with nucleophiles or in pericyclic reactions. A prominent example is the [4+2] cycloaddition (Diels-Alder reaction) with dienes like furan, which would lead to the formation of complex, polycyclic bridged systems. greyhoundchrom.com

Palladium-Catalyzed Cross-Coupling Reactions Involving Halo-analogues

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions typically involve an organic halide or triflate and an organometallic coupling partner. For this compound, this pathway would first necessitate the introduction of a halogen (typically bromine or iodine) onto the aromatic ring, likely at the C6 position via electrophilic halogenation.

This halo-analogue could then serve as a substrate in various cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or boronate ester) to form a new C-C bond, yielding biaryl or styrenyl derivatives. youtube.comresearchgate.net This is one of the most widely used cross-coupling methods in pharmaceutical synthesis. nih.gov

Heck Coupling: Reaction with an alkene to introduce a vinyl group at the C6 position. mdpi.com

Stille Coupling: Reaction with an organostannane reagent. While versatile, the toxicity of tin compounds is a significant drawback. mdpi.com

Sonogashira Coupling: Coupling with a terminal alkyne to install an alkynyl group, typically using a combination of palladium and copper catalysts.

These reactions proceed through a well-defined catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the organometallic partner, and reductive elimination to release the final product and regenerate the Pd(0) catalyst. youtube.com

Mechanism-Oriented Studies of Key Transformations

The transformations described above are underpinned by well-studied reaction mechanisms.

SNAr Mechanism: The classical SNAr mechanism is a two-step addition-elimination process. pressbooks.pub The initial attack of the nucleophile forms a resonance-stabilized carbanionic Meisenheimer complex. libretexts.org The rate-determining step is usually the formation of this intermediate, which is why the stability of the C-F bond does not inhibit the reaction. masterorganicchemistry.com In recent years, computational and experimental studies have also provided evidence for concerted SNAr (cSNAr) mechanisms, particularly for less-activated or neutral arenes, where the bond-forming and bond-breaking events occur in a single transition state. nih.govsemanticscholar.orgresearchgate.netnih.gov

Aryne Formation and Reactivity: The generation of an aryne from an aryl halide proceeds via an elimination mechanism. wiley-vch.de The high strain of the benzyne (B1209423) triple bond results in a low-lying LUMO (Lowest Unoccupied Molecular Orbital), making it a potent electrophile for nucleophilic addition and a reactive dienophile in cycloaddition reactions. nih.gov

Palladium Cross-Coupling Catalytic Cycle: The mechanism for reactions like the Suzuki coupling is a catalytic cycle that begins with a coordinatively unsaturated Pd(0) species. youtube.com This species undergoes oxidative addition into the carbon-halogen bond of the halo-analogue. The resulting Pd(II) complex then undergoes transmetalation, where the organic group from the coupling partner (e.g., the boronic acid) replaces the halide on the palladium center. The final step is reductive elimination, where the two organic fragments are joined, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

Advanced Spectroscopic and Structural Characterization of 2 Benzyloxy 4,5 Difluorobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-(benzyloxy)-4,5-difluorobenzoic acid, a multi-faceted NMR approach employing one-dimensional and two-dimensional techniques is essential for a complete structural assignment.

One-Dimensional (¹H, ¹³C, ¹⁹F) NMR Analysis

One-dimensional NMR spectra provide fundamental information about the number and types of magnetically active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the difluorobenzoic acid and the benzyl (B1604629) group, as well as the methylene (B1212753) protons of the benzyloxy moiety. The protons on the difluorinated ring will appear as complex multiplets due to proton-proton and proton-fluorine couplings. The five protons of the benzyl group's phenyl ring will typically resonate in the aromatic region, while the benzylic methylene protons will appear as a characteristic singlet. The acidic proton of the carboxylic acid group is often broad and may exchange with residual water in the solvent, sometimes making it difficult to observe.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. For this compound, distinct signals are expected for the carbonyl carbon of the carboxylic acid, the aromatic carbons of both rings, and the benzylic methylene carbon. The carbons directly bonded to fluorine atoms will show characteristic splitting (carbon-fluorine coupling), which is a key indicator of their position. The chemical shifts are influenced by the electronegativity of the substituents, with carbons attached to oxygen and fluorine atoms appearing at lower field (higher ppm values). fiu.edusigmaaldrich.com

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. diva-portal.org For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C-4 and C-5 positions. The chemical shifts and coupling patterns (fluorine-fluorine and fluorine-proton couplings) are diagnostic for the substitution pattern on the aromatic ring.

Interactive Data Table: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10-13 (broad s) | ~165-170 | N/A |

| Benzoic Acid Ring (C1-C6) | 7.0-8.0 (m) | ~110-160 | N/A |

| Benzyl Group (Phenyl) | 7.2-7.5 (m) | ~127-136 | N/A |

| Benzyl Group (-CH₂-) | ~5.2 (s) | ~70-75 | N/A |

| Fluorine (C4-F) | N/A | N/A | Predicted Value |

| Fluorine (C5-F) | N/A | N/A | Predicted Value |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms, which is essential for the definitive structural elucidation of complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, allowing for the identification of adjacent protons. In this compound, COSY would be used to trace the connectivity of the protons on the difluorobenzoic acid ring and the benzyl phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). This is a powerful tool for assigning the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule, such as connecting the benzyloxy group to the difluorobenzoic acid ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, providing information about the three-dimensional structure of the molecule. For instance, a NOESY experiment could show a correlation between the benzylic methylene protons and the proton at the C-3 position of the benzoic acid ring, confirming their spatial proximity.

Advanced Chemical Shift Analysis and Correlation

The precise chemical shifts and coupling constants observed in the NMR spectra are highly informative. The electron-withdrawing nature of the fluorine atoms and the benzyloxy group significantly influences the chemical shifts of the aromatic protons and carbons. fiu.edu By comparing the experimental data with predicted values from computational models and with data from similar known compounds, a high degree of confidence in the structural assignment can be achieved. For instance, the magnitude of the carbon-fluorine and proton-fluorine coupling constants can help to confirm the positions of the fluorine substituents on the aromatic ring.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of the compound. For this compound (C₁₄H₁₀F₂O₃), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₄H₁₁F₂O₃⁺ | 265.0670 |

| [M-H]⁻ | C₁₄H₉F₂O₃⁻ | 263.0525 |

| [M+Na]⁺ | C₁₄H₁₀F₂O₃Na⁺ | 287.0490 |

Note: The data in this table is calculated based on the elemental composition of the molecule. Experimental values should be very close to these calculated masses.

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting product ions are analyzed. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, characteristic fragmentation patterns would be expected. A common fragmentation would be the loss of the benzyl group (C₇H₇) as a stable benzyl cation or radical, leading to a prominent peak in the spectrum. Another likely fragmentation is the loss of a water molecule (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group. The fragmentation of the difluorobenzoyl portion of the molecule would also provide diagnostic ions.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a cornerstone for identifying the functional groups within a molecule. These methods probe the vibrational modes of chemical bonds, providing a unique molecular fingerprint.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum reveals the presence of specific functional groups, which absorb at characteristic frequencies. For this compound, the key functional groups—a carboxylic acid, an ether linkage, aromatic rings, and carbon-fluorine bonds—would produce a distinct spectral signature.

The analysis of benzoic acid derivatives provides a reference for expected spectral features. The FT-IR spectrum would be characterized by several key absorption bands:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretches from the benzyl methylene (-CH₂-) group would be observed just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

C=O Stretch (Carboxylic Acid): A very strong and sharp peak, characteristic of the carbonyl group, is expected between 1710-1680 cm⁻¹ for a hydrogen-bonded dimer, a hallmark of carboxylic acids in the solid state.

C=C Stretch (Aromatic): Medium to weak absorptions from the carbon-carbon stretching within the two aromatic rings would be found in the 1600-1450 cm⁻¹ region.

C-O Stretch (Ether and Carboxylic Acid): The aryl ether C-O stretching vibration is expected to produce a strong band around 1250 cm⁻¹. The C-O stretch of the carboxylic acid would also appear in this region, typically between 1320-1210 cm⁻¹.

C-F Stretch: Strong absorptions due to the carbon-fluorine bonds on the difluorophenyl ring are anticipated in the 1250-1000 cm⁻¹ range.

The following table summarizes the expected characteristic FT-IR absorption bands for the compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Aromatic Rings | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Methylene (-CH₂-) | C-H Stretch | 2950 - 2850 | Medium to Weak |

| Carboxylic Acid (Dimer) | C=O Stretch | 1710 - 1680 | Strong, Sharp |

| Aromatic Rings | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aryl Ether & Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

| Aryl Fluoride (B91410) | C-F Stretch | 1250 - 1000 | Strong |

Table based on standard infrared correlation charts.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for characterizing the aromatic ring and C-C backbone vibrations.

Key expected features in the Raman spectrum include:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the phenyl and difluorophenyl rings would produce strong and sharp bands, which are often weak in FT-IR.

Carbonyl Group: The C=O stretching vibration would also be visible, though typically weaker than in the FT-IR spectrum.

C-F Bonds: Vibrations involving the C-F bonds would also be Raman active.

Studies on substituted benzoic acids demonstrate that Raman spectroscopy, often combined with density functional theory (DFT) calculations, can provide deep insights into non-bonded interactions and the influence of functional groups on the molecule's vibrational properties.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a compound's physical and chemical properties.

Single crystal X-ray diffraction (SC-XRD) involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined. For this compound, an SC-XRD analysis would be expected to reveal several key structural features.

Based on the analysis of similar molecules like 2,6-difluorobenzoic acid and other benzoic acid derivatives, it is highly probable that the molecules in the crystal lattice form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups, creating an R²₂(8) ring motif. The analysis would also precisely measure the dihedral angle between the difluorophenyl ring and the carboxylic acid group, which is influenced by steric hindrance from the bulky benzyloxy group at the ortho position.

A hypothetical table of crystallographic data is presented below, illustrating the type of information obtained from an SC-XRD experiment.

| Parameter | Expected Value / Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, P-1, Pbca |

| a (Å) | Specific lattice parameter dimension |

| b (Å) | Specific lattice parameter dimension |

| c (Å) | Specific lattice parameter dimension |

| α (°) | Specific lattice parameter angle |

| β (°) | Specific lattice parameter angle |

| γ (°) | Specific lattice parameter angle |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Key Hydrogen Bonds | O-H···O (dimer formation) |

| Key Dihedral Angle | Angle between phenyl ring and COOH group |

This table is illustrative; actual values require experimental determination.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from SC-XRD. The surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close contact between molecules. Red spots on the dₙₒᵣₘ surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or more distant interactions.

For this compound, a Hirshfeld analysis would be expected to show:

Strong O···H/H···O Interactions: These would be the most prominent features, corresponding to the O-H···O hydrogen bonds forming the carboxylic acid dimers.

H···H Interactions: Due to the abundance of hydrogen atoms on the aromatic rings and methylene group, these contacts would likely constitute a large percentage of the total surface area.

C···H/H···C Interactions: These represent the van der Waals forces and potential C-H···π interactions between adjacent molecules.

F···H/H···F and F···C Interactions: The fluorine atoms would participate in weaker C-H···F hydrogen bonds and other van der Waals contacts, which would be clearly visible on the surface plots.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The technique is used to study molecules containing chromophores, which are typically conjugated π-systems.

The this compound molecule contains two primary chromophores: the benzyloxy group and the difluorobenzoyl group. The electronic transitions observed are primarily π → π* and n → π* transitions.

π → π Transitions:* These are high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings. For substituted benzenes, these typically result in strong absorption bands.

n → π Transitions:* These are lower-energy, lower-intensity transitions involving the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl and ether groups) to a π* antibonding orbital.

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would be expected to show strong absorption maxima (λₘₐₓ) in the ultraviolet region, characteristic of its substituted benzene (B151609) rings. The conjugation of the carbonyl group with the difluorophenyl ring and the presence of the auxochromic benzyloxy group would influence the exact position and intensity of these absorption bands.

| Transition Type | Chromophore | Expected Absorption Region (nm) | Intensity (Molar Absorptivity, ε) |

| π → π | Substituted Benzene Rings | 200 - 280 | High (ε > 1,000) |

| n → π | Carbonyl Group (C=O) | > 280 | Low (ε < 1,000) |

Table based on general principles of UV-Vis spectroscopy for aromatic compounds.

Chromatographic Methodologies for Purity Assessment and Enantiomeric/Diastereomeric Separation

The purity and stereochemical integrity of this compound and its derivatives are critical for their application in various scientific fields. Chromatographic techniques are indispensable tools for these assessments, offering high-resolution separation and quantification of the target compound, its impurities, and potential stereoisomers. This section details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the purity determination of this compound due to its high separation efficiency, sensitivity, and versatility. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this non-polar compound.

Purity Assessment:

For assessing the purity of fluorinated benzoic acids, RP-HPLC methods are commonly employed. A typical setup would involve a C18 column, which provides a non-polar stationary phase that effectively retains the analyte. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). ekb.egthaiscience.info The retention of ionic solutes like carboxylic acids is highly dependent on the pH of the mobile phase. nih.gov To ensure consistent retention and sharp peak shapes, the pH of the mobile phase is typically controlled with a buffer, often acidifying it to suppress the ionization of the carboxylic acid group. nih.gov For instance, a gradient RP-HPLC method developed for the purity analysis of 2,4,6-trifluorobenzoic acid, a structurally related compound, utilized a Zorbax SB-Aq column with a mobile phase gradient of triethylamine (B128534) in water (solvent A) and a mixture of acetonitrile, methanol, and water (solvent B). ekb.eg Detection is commonly performed using a UV detector, as the benzene ring in the benzyloxy group and the substituted benzoic acid moiety provide strong chromophores. thermofisher.com

A fast analysis of benzoic acids has been demonstrated using a reversed-phase HPLC-UV method with an Accucore C18 column and UV detection at 254 nm, achieving separation in less than one minute. thermofisher.com Such rapid methods are valuable for high-throughput screening and in-process controls during synthesis.

Enantiomeric/Diastereomeric Separation:

While specific methods for the enantiomeric or diastereomeric separation of this compound are not extensively documented in publicly available literature, the principles of chiral chromatography can be readily applied. The presence of a chiral center, which would arise if the benzyloxy group were replaced by a chiral substituent or if the molecule were to form diastereomers with another chiral entity, would necessitate such separations. Chiral stationary phases (CSPs) are the most common approach for resolving enantiomers by HPLC. scirp.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak AD), are known for their broad applicability in separating a wide range of chiral compounds, including those with acidic functional groups. nih.gov The separation mechanism on these phases involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Alternatively, pre-column derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral column. scirp.org However, this method can be more complex due to the need for a quantitative and stereochemically pure derivatizing agent.

Table 1: Illustrative HPLC Parameters for Analysis of Fluorinated Benzoic Acids

| Parameter | Purity Assessment (based on related compounds) | Enantiomeric Separation (general approach) |

| Column | C18 (e.g., Zorbax SB-Aq, Accucore C18) | Chiral Stationary Phase (e.g., Chiralpak AD) |

| Mobile Phase | Gradient or isocratic mixture of buffered aqueous solution (e.g., with triethylamine or formic acid) and organic modifier (e.g., acetonitrile, methanol) | Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) |

| Detection | UV (e.g., 205 nm, 254 nm) | UV or Mass Spectrometry (MS) |

| Flow Rate | ~1 mL/min | ~0.5 - 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 40 °C) | Ambient or sub-ambient |

This table presents typical starting conditions and may require optimization for specific applications.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. However, due to the high polarity and low volatility of carboxylic acids like this compound, direct analysis by GC is challenging, often resulting in poor peak shape and low sensitivity. colostate.eduresearchgate.net Therefore, derivatization is a mandatory step to convert the carboxylic acid into a more volatile and less polar derivative. nih.govcolostate.edu

Derivatization Techniques:

The most common derivatization methods for carboxylic acids for GC analysis are esterification and silylation. colostate.edugcms.cz

Esterification: This involves converting the carboxylic acid to its corresponding ester, typically a methyl ester, by reacting it with an alcohol in the presence of an acid catalyst. gcms.cz Reagents like diazomethane, while effective, are hazardous and have been largely replaced by safer alternatives like trimethyl orthoacetate or BF3/methanol. gcms.czgoogle.com

Silylation: This technique replaces the active hydrogen of the carboxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. colostate.edu Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used and often react under mild conditions. lmaleidykla.lt

Once derivatized, the resulting compound can be analyzed by GC, typically using a non-polar or semi-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase. scholarsresearchlibrary.com Detection is commonly achieved with a Flame Ionization Detector (FID) or, for greater sensitivity and structural information, a Mass Spectrometer (MS). scholarsresearchlibrary.comuzh.ch GC-MS is particularly valuable for identifying impurities by their mass spectra.

Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

| Derivatization Method | Reagent | Advantages | Considerations |

| Esterification | Trimethyl orthoacetate, BF3/Methanol | Produces stable esters, well-established methods | May require heating, potential for side reactions |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Mild reaction conditions, volatile byproducts | Derivatives can be sensitive to moisture |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and providing a preliminary assessment of purity. researchgate.net For this compound, TLC can be used to quickly distinguish it from starting materials and byproducts.

Methodology:

In a typical TLC analysis of this compound, a silica (B1680970) gel plate is used as the stationary phase. The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol is commonly employed. researchgate.net To improve the spot shape and prevent streaking, which can occur with acidic compounds, a small amount of a modifier like acetic acid or formic acid is often added to the eluent. researchgate.net

For instance, to differentiate a carboxylic acid from its corresponding ester, a solvent system such as diethyl ether/hexane (50/50) can be effective, where the less polar ester will have a higher Rf value than the more polar acid. researchgate.net Visualization of the spots on the TLC plate can be achieved under UV light, as the aromatic rings will fluoresce, or by using a staining agent like potassium permanganate (B83412) or an iodine chamber.

While TLC is generally a qualitative technique, it can be made semi-quantitative through techniques like densitometry. nih.gov

Table 3: Typical TLC Systems for Aromatic Carboxylic Acids

| Stationary Phase | Typical Mobile Phase Composition | Visualization |

| Silica Gel G | Hexane:Ethyl Acetate (with or without acetic acid) | UV light (254 nm) |

| Silica Gel G | Dichloromethane:Methanol (with or without acetic acid) | Iodine vapor |

| Silica Gel G | Diethyl ether:Hexane | Potassium permanganate stain |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is often employed for geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. For 2-(Benzyloxy)-4,5-difluorobenzoic acid, DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), would be used to predict its most stable three-dimensional structure. nih.gov

Table 1: Representative Geometrical Parameters Calculable by DFT

| Parameter | Description | Typical Expected Values (Å or °) for Similar Structures |

|---|---|---|

| C-C (aromatic) | Bond length within the benzene (B151609) rings | ~1.39 Å |

| C-O (ether) | Bond length of the benzyloxy ether linkage | ~1.36 Å |

| C-O (acid) | Bond lengths within the carboxylic acid group | ~1.21 Å (C=O), ~1.35 Å (C-OH) |

| C-F | Bond length of the carbon-fluorine bond | ~1.35 Å |

| O-H | Bond length of the hydroxyl group | ~0.97 Å |

| C-O-C (ether) | Bond angle of the ether linkage | ~118° |

This table is illustrative, showing the types of parameters obtained from DFT calculations. Actual values would need to be computed specifically for this compound.

Møller-Plesset (MP) perturbation theory is a post-Hartree-Fock method used to more accurately account for electron correlation, which is the interaction between electrons that is not fully captured by mean-field theories like Hartree-Fock. wikipedia.org MP2, the second-order correction, is the most common level of MP theory and offers a significant improvement in accuracy for calculating energies and non-bonded interactions. q-chem.comsmu.edu

Applying MP2 calculations, often with a basis set such as aug-cc-pVTZ, can provide a more refined electronic energy and structural properties for this compound compared to DFT. rsc.org Studies on similar difluorobenzoic acids have utilized MP2 with the 6-311++G(d,p) basis set to complement DFT results for structural properties. nih.gov While computationally more demanding than DFT, MP2 is valuable for systems where electron correlation effects are particularly important. wikipedia.org

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic parameters. For this compound, DFT calculations can be used to compute its theoretical vibrational spectrum (infrared and Raman). The calculated vibrational frequencies correspond to specific molecular motions, such as the stretching and bending of bonds (e.g., C=O stretch, O-H stretch, C-F stretches). These predicted spectra, after appropriate scaling to account for systematic errors, can be compared with experimental FT-IR and FT-Raman spectra for validation of the structure and detailed assignment of the spectral bands. nih.gov

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated to aid in the interpretation of experimental NMR spectra. These predictions help in assigning specific signals to the various nuclei within the molecule's complex structure, which includes a difluorinated benzoic acid core and a benzyloxy substituent.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

For this compound, the spatial distribution and energies of the HOMO and LUMO would be calculated, typically using DFT. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter indicating the molecule's chemical stability and reactivity. malayajournal.org A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions. researchgate.net In complex molecules, these orbitals are often distributed over different parts of the structure. For instance, analysis of related compounds shows that the HOMO and LUMO can be localized on different rings or functional groups, indicating pathways for intramolecular charge transfer upon electronic excitation. malayajournal.orgresearchgate.net This charge transfer character is crucial for applications in materials science and sensor technology. researchgate.net

Table 2: Significance of Frontier Molecular Orbitals

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | Represents the electron-donating ability; related to the ionization potential. |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Represents the electron-accepting ability; related to the electron affinity. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other species. The MEP map uses a color scale to denote different potential values:

Red/Yellow: Regions of negative potential, rich in electrons, indicating sites prone to electrophilic attack. In this compound, these would be expected around the oxygen atoms of the carboxyl group and the ether linkage, as well as the fluorine atoms. researchgate.netresearchgate.net

Blue: Regions of positive potential, electron-poor, indicating sites for nucleophilic attack. The hydrogen atom of the carboxylic acid would be a primary site of positive potential. researchgate.net

The MEP map provides a comprehensive picture of the charge distribution, highlighting the molecule's polarity and the locations of its reactive sites for intermolecular interactions, such as hydrogen bonding. malayajournal.org

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable single bonds, particularly the C-O-C-C linkage of the benzyloxy group, means that this compound can exist in multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers (energy minima).

Investigation of Reaction Mechanisms and Transition States via Computational Methods

Computational methods, particularly DFT, are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms and the characterization of transient structures like transition states. For a molecule such as "this compound," these methods can be applied to understand various transformations, including but not limited to, esterification, decarboxylation, and nucleophilic aromatic substitution.

A theoretical study on the decomposition of nitroalkyl benzoates, for instance, utilized DFT calculations to show that these reactions proceed through a polar, one-step mechanism. nih.gov The nature of the transition state was found to be dependent on the substituents on the phenyl ring and the polarity of the medium. nih.gov Similarly, DFT studies on the decarboxylation of benzoic acid have explored different pathways, including metal-catalyzed, radical, and oxidative mechanisms, each with distinct transition states and activation energies. researchgate.net

For "this compound," a computational investigation into a reaction would typically involve the following steps:

Optimization of the ground state geometries of the reactant(s) and product(s).

Locating the transition state structure connecting the reactants and products on the potential energy surface.

Performing frequency calculations to confirm the nature of the stationary points (minima for reactants and products, and a first-order saddle point for the transition state).

While specific data for "this compound" is not available, a hypothetical reaction coordinate for a generic reaction could be represented as shown in Table 1.

Table 1: Illustrative Data for a Hypothetical Reaction of this compound

| Parameter | Reactant | Transition State | Product |

| Relative Energy (kcal/mol) | 0.0 | 25.0 | -10.0 |

| Key Bond Distance (Å) | 1.35 (C-O) | 1.85 (C-O, breaking) | N/A |

| Imaginary Frequency (cm⁻¹) | N/A | -250 | N/A |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Prediction of Non-Linear Optical (NLO) Properties